The compound is classified under the category of benzamides, which are derivatives of benzoic acid where an amine is replaced by a benzene ring. The specific CAS number for this compound is 1396684-28-8, which allows for its identification in chemical databases. The molecular formula is , with a molecular weight of approximately 408.4 g/mol .
The synthesis of 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can involve multiple steps, typically starting from simpler precursors.
Technical details regarding specific reaction conditions, solvents, and catalysts used in these steps are often found in patent literature or specialized chemical synthesis texts .
The molecular structure of 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can be visualized using various chemical drawing software or databases. The compound features:
The structural representation can be summarized using SMILES notation: O=C(Cn1nnn(-c2ccc(NS(=O)(=O)C3CC3)cc2)c1=O)N1CCOCC1
.
3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action for 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds containing tetrazole and morpholine moieties exhibit significant activity against various biological pathways, potentially acting as inhibitors or modulators in cellular processes. The precise mechanism would require further investigation through biochemical assays to elucidate its interaction with target proteins .
The compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its unique structure suggests possible uses in:
Further research is warranted to explore these applications fully and assess the compound's efficacy and safety profiles in clinical settings .
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4